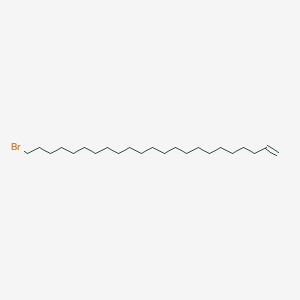

23-Bromotricos-1-ene

Description

23-Bromotricos-1-ene (C₂₃H₄₅Br) is a brominated alkene characterized by a 23-carbon chain with a terminal double bond at position 1 and a bromine substituent at position 22. Its long alkyl chain and bromine atom contribute to unique physicochemical properties, including lipophilicity and reactivity in nucleophilic substitution or elimination reactions.

Properties

CAS No. |

106110-88-7 |

|---|---|

Molecular Formula |

C23H45Br |

Molecular Weight |

401.5 g/mol |

IUPAC Name |

23-bromotricos-1-ene |

InChI |

InChI=1S/C23H45Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h2H,1,3-23H2 |

InChI Key |

WCZLKXMEANDEKX-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCCCCCCCCCCCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 23-Bromotricos-1-ene typically involves the bromination of tricosene. One common method is the addition of bromine (Br2) to tricosene in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the 23rd carbon position.

Industrial Production Methods

In an industrial setting, the production of 23-Bromotricos-1-ene can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

23-Bromotricos-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles.

Addition Reactions: The double bond in the alkene can participate in addition reactions with electrophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Common Reagents and Conditions

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Addition: Hydrogen bromide (HBr) can be added across the double bond under acidic conditions.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used for oxidation.

Major Products Formed

Substitution: 23-Iodotricos-1-ene

Addition: 23,24-Dibromotricosane

Oxidation: 23-Bromotricosan-1-ol

Scientific Research Applications

23-Bromotricos-1-ene has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving membrane lipids and their interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 23-Bromotricos-1-ene involves its interaction with molecular targets through its bromine atom and double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo electrophilic addition. These interactions can affect various biochemical pathways, making the compound useful in different research applications.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 23-Bromotricos-1-ene and two analogs: 1-Bromoundecane (C₁₁H₂₃Br) and (Bromomethyl)cyclohexane (C₇H₁₃Br).

Key Observations :

- Chain Length and Polarity : The extended carbon chain of 23-Bromotricos-1-ene increases its hydrophobicity compared to shorter-chain analogs like 1-Bromoundecane, impacting solubility in polar solvents.

- Reactivity : The allylic bromine in 23-Bromotricos-1-ene may enhance its susceptibility to elimination reactions (e.g., forming tricos-1,23-diene) compared to saturated bromoalkanes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.